3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester
Overview
Description
3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester: is an organic compound with a complex structure that includes a bromophenyl group, a hexahydro-pyrano-pyrrole ring system, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester typically involves multiple steps, including the formation of the pyrano-pyrrole ring system and the introduction of the bromophenyl group. Common synthetic routes may involve:
Cyclization reactions: to form the pyrano-pyrrole ring.
Bromination reactions: to introduce the bromophenyl group.
Esterification reactions: to attach the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions could target the ester group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Nucleophiles: for substitution reactions, including amines or alkoxides.
Major Products:
Oxidation products: may include carboxylic acids or ketones.
Reduction products: could be alcohols or alkanes.
Substitution products: would depend on the nucleophile used, potentially forming new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical bonds.
Biology:
- Investigated for its biological activity , including potential antimicrobial or anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the pyrano-pyrrole ring system could influence the compound’s overall stability and reactivity. Pathways involved may include:
Enzyme inhibition: or activation.
Receptor binding: leading to signal transduction.
Comparison with Similar Compounds
4-Bromo-Phenyl derivatives: Compounds with similar bromophenyl groups but different ring systems or functional groups.
Pyrano-pyrrole derivatives: Molecules with the same ring system but different substituents.
Uniqueness:
- The combination of the bromophenyl group and the pyrano-pyrrole ring system makes this compound unique in its chemical behavior and potential applications.
- The tert-butyl ester group adds to its stability and influences its reactivity in various chemical reactions.
This detailed article provides a comprehensive overview of 3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3a-(4-bromophenyl)-2,3,4,5,7,7a-hexahydropyrano[3,4-b]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-22-12-15(18)20)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAGYDBVHHRDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1COCC2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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